molecular formula C18H14N2O4S B187921 4-nitro-N-(4-phenylphenyl)benzenesulfonamide CAS No. 28842-70-8

4-nitro-N-(4-phenylphenyl)benzenesulfonamide

Cat. No. B187921
CAS RN: 28842-70-8
M. Wt: 354.4 g/mol
InChI Key: INGUMVZZOPPYIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-nitro-N-(4-phenylphenyl)benzenesulfonamide, also known as NPPB, is a chemical compound that has been widely used in scientific research. It is a sulfonamide derivative that has been found to have a variety of biochemical and physiological effects. In

Mechanism Of Action

4-nitro-N-(4-phenylphenyl)benzenesulfonamide acts as a chloride channel blocker by binding to the channel and preventing the movement of chloride ions across the cell membrane. This can lead to a variety of physiological effects, such as changes in cell volume and ion concentration. 4-nitro-N-(4-phenylphenyl)benzenesulfonamide has also been found to inhibit other ion channels, such as the potassium channel and the calcium channel.

Biochemical And Physiological Effects

4-nitro-N-(4-phenylphenyl)benzenesulfonamide has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of CFTR, which can lead to the accumulation of mucus in the lungs and other organs. 4-nitro-N-(4-phenylphenyl)benzenesulfonamide has also been found to inhibit the activity of VRAC, which can affect cell volume regulation and cell migration. Additionally, 4-nitro-N-(4-phenylphenyl)benzenesulfonamide has been found to inhibit the activity of CaCC, which can affect smooth muscle contraction and intestinal secretion.

Advantages And Limitations For Lab Experiments

4-nitro-N-(4-phenylphenyl)benzenesulfonamide has several advantages for use in lab experiments. It is a relatively inexpensive compound that is easy to synthesize and purify. It has also been widely studied and has a well-established mechanism of action. However, there are also some limitations to its use. 4-nitro-N-(4-phenylphenyl)benzenesulfonamide has been found to have some off-target effects, such as inhibiting the activity of other ion channels. Additionally, it can be difficult to control the concentration of 4-nitro-N-(4-phenylphenyl)benzenesulfonamide in experiments, as it has poor solubility in water.

Future Directions

There are several future directions for research involving 4-nitro-N-(4-phenylphenyl)benzenesulfonamide. One area of interest is the development of more specific chloride channel blockers that do not have off-target effects. Another area of interest is the study of the physiological effects of 4-nitro-N-(4-phenylphenyl)benzenesulfonamide in different cell types and tissues. Additionally, 4-nitro-N-(4-phenylphenyl)benzenesulfonamide could be used in the development of new therapies for diseases such as cystic fibrosis and hypertension.

Synthesis Methods

The synthesis of 4-nitro-N-(4-phenylphenyl)benzenesulfonamide involves the reaction of 4-nitrobenzenesulfonyl chloride with 4-phenylphenylamine. This reaction results in the formation of 4-nitro-N-(4-phenylphenyl)benzenesulfonamide as a white crystalline solid. The purity of the compound can be improved through recrystallization.

Scientific Research Applications

4-nitro-N-(4-phenylphenyl)benzenesulfonamide has been used in various scientific research studies due to its ability to block chloride channels. It has been found to be particularly useful in the study of cystic fibrosis, as it can inhibit the activity of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel. 4-nitro-N-(4-phenylphenyl)benzenesulfonamide has also been used in the study of other chloride channels, such as the volume-regulated anion channel (VRAC) and the Ca2+-activated Cl- channel (CaCC).

properties

CAS RN

28842-70-8

Product Name

4-nitro-N-(4-phenylphenyl)benzenesulfonamide

Molecular Formula

C18H14N2O4S

Molecular Weight

354.4 g/mol

IUPAC Name

4-nitro-N-(4-phenylphenyl)benzenesulfonamide

InChI

InChI=1S/C18H14N2O4S/c21-20(22)17-10-12-18(13-11-17)25(23,24)19-16-8-6-15(7-9-16)14-4-2-1-3-5-14/h1-13,19H

InChI Key

INGUMVZZOPPYIJ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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